molecular formula C14H15NO2S B1456832 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile CAS No. 1428139-16-5

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

Cat. No. B1456832
M. Wt: 261.34 g/mol
InChI Key: CPBJUCIKSKDZAC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile, also known as EMTOC, is a heterocyclic organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. EMTOC has been shown to have a wide range of potential uses, from its use as a building block in the synthesis of biologically active molecules, to its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile

The compound 3-Oxocyclohex-1-ene-1-carbonitrile, closely related to the queried compound, has been prepared and characterized, highlighting its synthesis process and relevant safety and waste disposal considerations (Lujan-Montelongo & Fleming, 2014).

Hetero‐Diels‐Alder Reactions and Transformations

The compound's utility in organic synthesis is showcased through its involvement in Hetero‐Diels‐Alder reactions. This method provides an efficient route for synthesizing various complex organic structures, such as 2-ethoxy-2H-pyrans and their derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Zhuo, Wyler & Schenk, 1995) and (John, Schmid & Wyler, 1987).

Synthesis and Bioactivity

Synthesis and Evaluation of Bioactive Compounds

A detailed synthesis process for creating bioactive compounds starting from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, which shares a structural motif with the queried compound, has been described. The synthesized compounds were evaluated for their antibacterial and antitumor activities, indicating the potential pharmaceutical applications of such compounds (Elewa et al., 2021).

Material Science and Photovoltaic Applications

Solar Cell Applications

Research has been conducted on the design and synthesis of small molecules incorporating the structural unit similar to the queried compound for application in bulk-heterojunction solar cells. These studies not only underline the importance of such compounds in the field of material science but also demonstrate their potential in enhancing the efficiency of solar cells (Gupta et al., 2015).

properties

IUPAC Name

2-ethoxy-4-(5-methylthiophen-2-yl)-6-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-13-7-10(6-12(16)11(13)8-15)14-5-4-9(2)18-14/h4-5,10H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBJUCIKSKDZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CC(C1)C2=CC=C(S2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158657
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

CAS RN

1428139-16-5
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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